molecular formula C23H22N2O4 B2551366 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898416-87-0

2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2551366
CAS No.: 898416-87-0
M. Wt: 390.439
InChI Key: XVODATNMYAUCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((2-Methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a synthetic small molecule characterized by a central N-phenylacetamide scaffold linked to a 4-oxo-4H-pyran moiety substituted with a 2-methylindolin-1-ylmethyl group. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents.

Properties

IUPAC Name

2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-11-17-7-5-6-10-20(17)25(16)13-19-12-21(26)22(14-28-19)29-15-23(27)24-18-8-3-2-4-9-18/h2-10,12,14,16H,11,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODATNMYAUCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting with 2-methylindole, the indoline moiety can be synthesized through a reduction reaction.

    Pyran Ring Formation: The pyran ring can be formed through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The indoline and pyran intermediates are then coupled using a suitable linker, such as a methylene group.

    Amidation: The final step involves the formation of the phenylacetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indoline or phenylacetamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Overview

Parameter Target Compound 3m (Antitubercular) 7a (Triazole) Methoxyacetyl Fentanyl
Core Structure N-phenylacetamide 2-Phenoxy-N-phenylacetamide N-phenylacetamide N-phenylacetamide
Key Substituents 2-Methylindoline, pyran 3-Fluoro-4-nitrophenoxy Naphthalene-triazole Piperidine-methoxyethyl
Reported Activity Not reported Antitubercular (MIC 0.78) Not specified Opioid agonist
Synthetic Complexity Moderate (heterocyclic) Low (amide coupling) Moderate (click) High (peptide-like)
Safety Profile Precautionary handling Low cytotoxicity (IC₅₀>25) Not reported High abuse potential

Biological Activity

The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a complex organic molecule with a unique structural configuration that suggests potential biological activities. Its molecular formula is C24H24N2O5, and it has a molecular weight of approximately 420.465 g/mol. This compound integrates a pyran ring, an indoline derivative, and an acetamide group, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyran Ring : Known for its presence in various biologically active molecules.
  • Indoline Moiety : Contributes to the pharmacological properties.
  • Acetamide Group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells against oxidative stress and neurodegenerative diseases.
  • Antioxidant Activity : The presence of the indoline structure may contribute to antioxidant properties, which are crucial for combating oxidative damage in cells.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits against conditions like cancer and inflammation.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Neurotransmitter Receptors : The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Enzymatic Pathways : It may modulate signaling pathways by inhibiting enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the efficient production of the compound while enabling modifications to enhance its properties.

Synthesis Steps:

  • Formation of Pyran Ring : Utilizing appropriate reagents to construct the pyran framework.
  • Indoline Integration : Incorporating the indoline moiety through alkylation reactions.
  • Acetamide Functionalization : Introducing the acetamide group to finalize the structure.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, suggesting a diverse range of biological activities.

Compound NameStructural FeaturesBiological Activity
N-(4-acetylphenyl)-2-(6-(2-methylindolin-1-yl)methyl)-4H-pyranSimilar indoline structurePotential anticancer activity
N,N-Dimethyl-(4-methyl)-6-hydroxychromenChromene backboneStudied for neuroprotective effects
Pyrano[3,2-c]chromene derivativesIncludes chromene moietyAntioxidant activity

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound through various methodologies:

  • Molecular Docking Studies : These studies assess binding affinities to neurotransmitter receptors, providing insights into potential therapeutic applications.
  • In Vitro Assays : Testing for antioxidant and enzyme inhibitory activities has shown promising results, supporting further investigation into its therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide?

The compound is typically synthesized via multi-step protocols involving condensation and substitution reactions. For example, analogous acetamide derivatives are prepared by reacting intermediates like indanedione with aldehydes under controlled stoichiometry, followed by coupling with phenoxyacetamide groups (e.g., via nucleophilic substitution or amide bond formation). Key steps include optimizing reaction time, temperature (often 80–100°C), and solvent systems (e.g., ethanol or DMF). Condensing agents like EDCI or DCC are critical for amide bond formation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry is standard. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated in studies of related pyran and pyridinone derivatives. Cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) ensures accuracy .

Q. How can researchers ensure purity and reproducibility during synthesis?

Chromatographic purification (e.g., column chromatography with silica gel) and recrystallization (using solvents like ethanol or ethyl acetate) are standard. Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Strict control of stoichiometry (e.g., 1:1 molar ratios for condensation steps) minimizes side products .

Advanced Research Questions

Q. How should discrepancies between computational and experimental spectroscopic data be addressed?

Contradictions often arise from solvation effects, crystal packing forces, or tautomerism. Validate computational models by incorporating solvent correction methods (e.g., PCM models) and comparing with solid-state data (e.g., X-ray crystallography). For example, 1H^1H-NMR chemical shifts in DMSO-d6 may differ from gas-phase DFT predictions due to hydrogen bonding .

Q. What strategies mitigate unexpected byproducts during the coupling of the pyran and indole moieties?

Byproducts may form due to competing reactions (e.g., over-alkylation or oxidation). Adjusting reaction conditions—such as using inert atmospheres (N2_2/Ar), lowering temperature (e.g., 0–25°C for sensitive intermediates), or employing protective groups for reactive sites (e.g., -NH groups)—can suppress side reactions. Revisiting stoichiometry (e.g., excess aldehyde or amine) may also improve selectivity .

Q. How can solubility challenges in biological assays be resolved without structural modification?

Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins). Alternatively, prepare stable salt forms (e.g., hydrochloride salts) or nanoformulations. Solvent screening during synthesis (e.g., DMF for polar intermediates vs. toluene for non-polar steps) can preemptively address solubility issues .

Q. What methods validate the stability of this compound under physiological conditions?

Conduct accelerated stability studies (e.g., pH 1–9 buffers, 37°C) with HPLC monitoring. Mass spectrometry identifies degradation products (e.g., hydrolysis of the acetamide or pyran-4-one groups). For light-sensitive derivatives, use amber glassware and assess photostability under UV/visible light .

Data Analysis and Optimization

Q. How do electron-donating/withdrawing substituents on the phenyl ring affect reactivity in further functionalization?

Electron-withdrawing groups (e.g., -NO2_2, -CN) deactivate the phenyl ring, requiring harsher conditions for electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH3_3) enhance reactivity. Computational studies (e.g., Fukui indices) can predict regioselectivity for modifications like halogenation or sulfonation .

Q. What statistical approaches are recommended for optimizing reaction yield in multi-step syntheses?

Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design could optimize the condensation step by balancing time (24–72 hrs) and catalyst concentration (5–20 mol%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.